p-NO2-Bn-DOTA: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
p-NO2-Bn-DOTA: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-NO2-Bn-DOTA), its synthesis, and its critical role in the development of targeted radiopharmaceuticals for imaging and therapy.
Introduction
S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as p-NO2-Bn-DOTA, is a cornerstone bifunctional chelator in the field of nuclear medicine and targeted drug delivery. Its structure uniquely combines the robust metal-chelating properties of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a nitrobenzyl group that serves as a versatile handle for conjugation to biomolecules. This guide provides a detailed overview of p-NO2-Bn-DOTA, including its chemical properties, synthesis, and applications in radiolabeling, particularly for monoclonal antibodies used in immuno-positron emission tomography (immuno-PET) and radioimmunotherapy.
Core Properties and Structure
p-NO2-Bn-DOTA is characterized by a DOTA framework, which forms highly stable complexes with a variety of radiometals, and a p-nitrobenzyl group attached to one of the cyclen ring's carbon atoms. The chemical formula for the hydrochloride salt is C₂₃H₃₃N₅O₁₀·4HCl, with a formula weight of 685.4.[1]
The DOTA macrocycle provides eight coordination sites for metal ions, leading to the formation of kinetically inert and thermodynamically stable complexes.[2][3] This stability is crucial for in vivo applications to prevent the release of toxic radiometals.
Upon complexation with metals like Zirconium (Zr), p-NO2-Bn-DOTA can form two distinct regioisomers: a "corner" isomer and a "side" isomer, depending on the position of the nitrobenzyl substituent on the macrocyclic ring.[4] These regioisomers are incapable of interconversion and can be isolated by HPLC.[4][5] Further isomerism exists as the Square Antiprism (SAP) and Twisted Square Antiprism (TSAP) conformers, with the SAP conformer being energetically more favorable for both regioisomers.[4][5]
Synthesis of p-NO2-Bn-DOTA
A large-scale, nine-step synthesis of p-NO2-Bn-DOTA has been described, starting from nitrophenylalanine, with an overall yield of 5.6%.[6] This multi-step process allows for the production of up to 10 grams of the compound without the need for specialized equipment.[6] The synthesis ensures the availability of this critical chelator for preclinical and clinical research.
Applications in Bioconjugation and Radiochemistry
The primary application of p-NO2-Bn-DOTA lies in its role as a precursor to other bifunctional chelators used for attaching radiometals to targeting molecules, most notably antibodies. The nitro group of p-NO2-Bn-DOTA can be reduced to an amine (p-NH2-Bn-DOTA), which is then often converted to an isothiocyanate (p-SCN-Bn-DOTA).[7][8] This isothiocyanate group readily reacts with primary amines, such as the lysine residues on the surface of antibodies, to form stable thiourea bonds.[9][10]
This conjugation strategy allows for the stable attachment of the DOTA chelator to a targeting antibody. The resulting immunoconjugate can then be radiolabeled with a variety of medically relevant radionuclides.
Key Radionuclides Chelated by DOTA Conjugates:
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Zirconium-89 (⁸⁹Zr): With a half-life of 78.4 hours, ⁸⁹Zr is well-suited for immuno-PET imaging, matching the biological half-life of monoclonal antibodies.[4]
-
Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter used for both therapy and imaging (theranostics).[11]
-
Yttrium-90 (⁹⁰Y): A pure beta-emitter used for radioimmunotherapy.[12]
-
Actinium-225 (²²⁵Ac): An alpha-emitter for targeted alpha therapy.[2]
-
Indium-111 (¹¹¹In): Used for single-photon emission computed tomography (SPECT) imaging.[2]
Experimental Protocols
Preparation of Zr-p-NO2-Bn-DOTA Complex
This protocol describes the formation of a non-radioactive zirconium complex for analytical and structural studies.
-
Dissolve 10 mg (14.6 µmol) of p-NO2-Bn-DOTA in 400 µL of ethanol.[4]
-
Add 20 µL of triethylamine to the solution.[4]
-
Add 3.4 mg of Zirconium chloride (ZrCl₄) to the reaction mixture.[4]
-
Reflux the reaction for 2 hours.[4]
-
Purify the resulting complex by preparative High-Performance Liquid Chromatography (HPLC).[4]
General Protocol for Antibody Conjugation with p-SCN-Bn-DOTA
This protocol outlines the steps for conjugating the isothiocyanate derivative of p-NO2-Bn-DOTA to a monoclonal antibody.
-
Condition the antibody in a carbonate buffer (0.2 M, pH 9.0) using ultrafiltration.[11]
-
Dissolve p-SCN-Bn-DOTA in a suitable solvent.
-
Add a specific molar excess of p-SCN-Bn-DOTA to the antibody solution. Molar ratios can range from 5 to 50 equivalents.[11]
-
Incubate the reaction mixture, for example, overnight at 4°C.[13]
-
Remove the unconjugated chelator using size-exclusion chromatography or ultrafiltration.
-
Characterize the resulting DOTA-antibody conjugate to determine the average number of chelators per antibody molecule, for instance, by MALDI-TOF mass spectrometry.[14]
General Protocol for Radiolabeling DOTA-Conjugated Antibodies
This protocol provides a general workflow for radiolabeling a DOTA-conjugated antibody with a radionuclide.
-
Prepare a solution of the DOTA-conjugated antibody in a suitable buffer (e.g., ammonium acetate).
-
Add the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, or ⁸⁹Zr-oxalate) to the antibody solution.
-
Incubate the reaction at an elevated temperature (e.g., 37-90°C) for a specific duration (e.g., 30-60 minutes).[5][15] The optimal temperature and time will depend on the radionuclide and the specific conjugate.
-
Quench the reaction by adding a solution of a competing chelator like DTPA or EDTA to scavenge any unbound radiometal.
-
Determine the radiochemical purity of the radiolabeled antibody using methods such as instant thin-layer chromatography (ITLC) or HPLC.
-
Purify the radiolabeled antibody from unincorporated radionuclide and quenching agents, typically using size-exclusion chromatography.
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Synthesis Yield | |||
| Overall yield of p-NO2-Bn-DOTA | 5.6% | Nine-step synthesis from nitrophenylalanine. | [6] |
| Conjugation Ratios | |||
| p-SCN-Bn-DOTA groups per rituximab | 6.1 | Molar ratio of 1:20 (antibody:chelator). | [14] |
| p-SCN-Bn-DTPA groups per rituximab | 8.8 | Molar ratio of 1:20 (antibody:chelator). | [14] |
| Radiolabeling Efficiency | |||
| ⁸⁹Zr-DOTA-GA-PAN | >95% radiochemical purity | Two-step basic pH adjustment method at 90°C. | [15] |
| ¹⁷⁷Lu/⁹⁰Y-DOTA-Rituximab | >98% radiochemical yield | Specific activity of ~0.6 GBq/mg. | [12] |
| In Vitro Stability | |||
| BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN | Stable in human serum for up to 7 days at 37°C. | [15] |
Visualizing Workflows and Pathways
Logical Workflow for Radioimmunoconjugate Development
This diagram illustrates the sequential steps from the bifunctional chelator to the final radiolabeled antibody for preclinical or clinical use.
Caption: Development workflow for a DOTA-based radioimmunoconjugate.
Experimental Workflow for Antibody Radiolabeling
This diagram details the hands-on process of radiolabeling a DOTA-conjugated antibody and preparing it for administration.
Caption: Step-by-step experimental workflow for radiolabeling.
Conclusion
p-NO2-Bn-DOTA is a vital molecule in the advancement of nuclear medicine. Its robust synthesis and versatile chemistry enable the development of highly stable, targeted radiopharmaceuticals. As a precursor to widely used bifunctional chelators like p-SCN-Bn-DOTA, it plays a critical role in the conjugation of radiometals to antibodies and other targeting vectors. The continued use and study of p-NO2-Bn-DOTA and its derivatives will undoubtedly lead to the development of more effective and specific diagnostic and therapeutic agents for a range of diseases, particularly in oncology.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
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- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
